molecular formula C20H11BrClN3O3 B11682222 6-Bromo-4-(2-chlorophenyl)-2-(4-nitrophenoxy)quinazoline

6-Bromo-4-(2-chlorophenyl)-2-(4-nitrophenoxy)quinazoline

Cat. No.: B11682222
M. Wt: 456.7 g/mol
InChI Key: FJMCQMFFKKSWGP-UHFFFAOYSA-N
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Description

6-Bromo-4-(2-chlorophenyl)-2-(4-nitrophenoxy)quinazoline is a synthetic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often studied for their potential therapeutic applications. This compound, with its unique substituents, may exhibit interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-4-(2-chlorophenyl)-2-(4-nitrophenoxy)quinazoline typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Quinazoline Core: Starting with a suitable precursor, such as anthranilic acid, the quinazoline core can be constructed through cyclization reactions.

    Introduction of Substituents: The bromine, chlorophenyl, and nitrophenoxy groups can be introduced through various substitution reactions. For example, bromination can be achieved using bromine or N-bromosuccinimide (NBS), while the chlorophenyl and nitrophenoxy groups can be introduced via nucleophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include using continuous flow reactors, optimizing reaction conditions, and employing catalysts to improve efficiency.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-4-(2-chlorophenyl)-2-(4-nitrophenoxy)quinazoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: The bromine and nitrophenoxy groups can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride or potassium carbonate in aprotic solvents like dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction could lead to the removal of nitro groups.

Scientific Research Applications

6-Bromo-4-(2-chlorophenyl)-2-(4-nitrophenoxy)quinazoline may have various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways and interactions.

    Medicine: Investigation of its potential therapeutic effects, such as anticancer or antimicrobial activities.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 6-Bromo-4-(2-chlorophenyl)-2-(4-nitrophenoxy)quinazoline would depend on its specific biological target. Generally, quinazoline derivatives can interact with various molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Chlorophenyl)-2-(4-nitrophenoxy)quinazoline: Lacks the bromine substituent.

    6-Bromo-2-(4-nitrophenoxy)quinazoline: Lacks the chlorophenyl substituent.

    6-Bromo-4-(2-chlorophenyl)quinazoline: Lacks the nitrophenoxy substituent.

Uniqueness

6-Bromo-4-(2-chlorophenyl)-2-(4-nitrophenoxy)quinazoline is unique due to the presence of all three substituents, which may confer distinct chemical and biological properties compared to its analogs. The combination of bromine, chlorophenyl, and nitrophenoxy groups could result in unique interactions with biological targets and distinct reactivity in chemical reactions.

Properties

Molecular Formula

C20H11BrClN3O3

Molecular Weight

456.7 g/mol

IUPAC Name

6-bromo-4-(2-chlorophenyl)-2-(4-nitrophenoxy)quinazoline

InChI

InChI=1S/C20H11BrClN3O3/c21-12-5-10-18-16(11-12)19(15-3-1-2-4-17(15)22)24-20(23-18)28-14-8-6-13(7-9-14)25(26)27/h1-11H

InChI Key

FJMCQMFFKKSWGP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=NC3=C2C=C(C=C3)Br)OC4=CC=C(C=C4)[N+](=O)[O-])Cl

Origin of Product

United States

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